7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
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Overview
Description
The compound contains several functional groups including a purine-2,6-dione, a 1,2,4-triazole, and a chlorophenyl group. Purine-2,6-dione is a type of purine which is a heterocyclic aromatic organic compound . 1,2,4-Triazole is a type of triazole and is a heterocyclic compound that contains two carbon atoms and three nitrogen atoms in a five-membered ring . The chlorophenyl group is a phenyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The purine-2,6-dione would contribute a bicyclic ring structure, while the 1,2,4-triazole would introduce another ring. The chlorophenyl group would add an aromatic ring to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-triazole might be involved in reactions with electrophiles . The chlorophenyl group could undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,4-triazole could contribute to its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research in the area of synthesis and chemical properties of compounds closely related to 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione has been focused on developing efficient synthetic routes and studying their chemical behavior. For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are useful as amino protecting groups and sulfurization reagents, highlights innovative approaches to constructing complex molecules with potential utility in pharmaceuticals and materials science (Barany et al., 2005). Another study on the reactivity of 6-methylthiopurin-8-ones explores the chemical transformations that these compounds can undergo, providing insight into the design of new molecules with enhanced properties (Bergmann et al., 1974).
Biological Activities
The exploration of biological activities is a significant aspect of research on compounds like this compound. Studies have been conducted to assess their potential as antitumor agents and their effects on vascular relaxation. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized and examined for their antitumor activity and vascular relaxing effect, highlighting the therapeutic potential of these compounds (Ueda et al., 1987).
Immunotherapeutic Potential
Research on thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents has revealed the promise of purine analogues for modulating immune functions. This research pathway aims at developing new treatments for infectious diseases and cancer by harnessing the body's immune response (Nagahara et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7O2S/c1-22-8-18-21-16(22)27-15-19-12-11(13(25)20-14(26)23(12)2)24(15)7-9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZVLBHURKGMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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